molecular formula C18H17N3O3 B6529181 N-benzyl-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide CAS No. 946305-63-1

N-benzyl-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide

Cat. No.: B6529181
CAS No.: 946305-63-1
M. Wt: 323.3 g/mol
InChI Key: OLLRZCBYUALNTB-UHFFFAOYSA-N
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Description

N-benzyl-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide is a complex organic compound characterized by its benzyl group, oxadiazole ring, and acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide typically involves multiple steps, starting with the preparation of the benzyl group and the oxadiazole ring

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, N-benzyl-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound has shown potential as a bioactive molecule with various biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: The compound's medicinal applications include its use as a precursor for drug development. Its structural features make it suitable for designing new therapeutic agents targeting specific diseases.

Industry: In the industrial sector, this compound is utilized in the production of advanced materials, including polymers and coatings, due to its chemical properties.

Comparison with Similar Compounds

  • N-benzyl-5-hydroxy-1-methyl-2-[2-(5-methyl-1,3,4-oxadiazole-2-carboxamido)propan-2-yl]-6-oxo-1,6-dihydropyrimidine-4-carboxamide

  • Raltegravir

Uniqueness: N-benzyl-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide stands out due to its unique combination of functional groups and its potential applications across various fields. Its structural complexity and reactivity make it a versatile compound for scientific research and industrial use.

Properties

IUPAC Name

N-benzyl-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-13-20-21-18(24-13)15-7-9-16(10-8-15)23-12-17(22)19-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLRZCBYUALNTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC=C(C=C2)OCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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